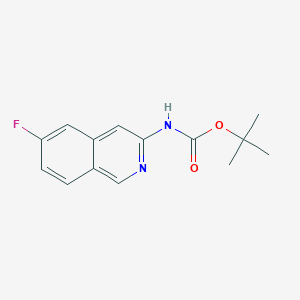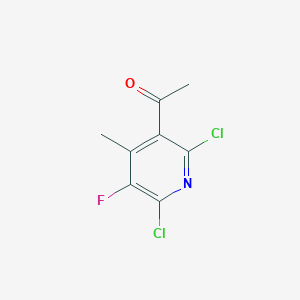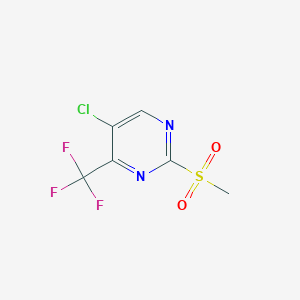![molecular formula C11H11F3N2 B13666066 5-methyl-2-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazole](/img/structure/B13666066.png)
5-methyl-2-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-2-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazole is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a dihydroimidazole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazole typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance . The general procedure involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and reduce production costs. The choice of solvents, catalysts, and purification methods are crucial factors in scaling up the synthesis process .
化学反应分析
Types of Reactions
5-methyl-2-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the dihydroimidazole ring to an imidazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .
科学研究应用
5-methyl-2-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazole has several scientific research applications:
作用机制
The mechanism of action of 5-methyl-2-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects .
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)benzylamine: Shares the trifluoromethyl group and phenyl ring but differs in the amine functional group.
Methyl 3-(trifluoromethyl)phenylacetate: Contains a trifluoromethyl group and phenyl ring but has an ester functional group.
Uniqueness
5-methyl-2-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazole is unique due to its dihydroimidazole ring, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound in various applications .
属性
分子式 |
C11H11F3N2 |
|---|---|
分子量 |
228.21 g/mol |
IUPAC 名称 |
5-methyl-2-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C11H11F3N2/c1-7-6-15-10(16-7)8-2-4-9(5-3-8)11(12,13)14/h2-5,7H,6H2,1H3,(H,15,16) |
InChI 键 |
SCMOGFJZKPEGJA-UHFFFAOYSA-N |
规范 SMILES |
CC1CN=C(N1)C2=CC=C(C=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methyl-butanoyl]amino]-5-ureido-pentanoyl]amino]phenyl]methyl N-[2-(tert-butoxycarbonylamino)ethyl]carbamate](/img/structure/B13665983.png)





![13-Benzyl-7,10-dioxa-3-azadispiro[4.0.46.45]tetradecan-4-one](/img/structure/B13666035.png)


![Methyl benzo[d]isothiazole-4-carboxylate](/img/structure/B13666045.png)




